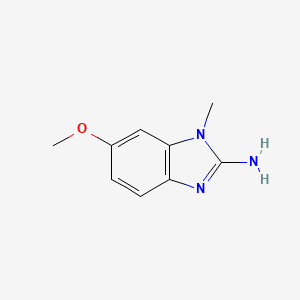

2-Amino-6-methoxy-1-methylbenzimidazole

Descripción general

Descripción

2-Amino-6-methoxy-1-methylbenzimidazole is a heterocyclic compound with the molecular formula C9H11N3O. It is a derivative of benzimidazole, characterized by the presence of an amino group at the 2-position, a methoxy group at the 6-position, and a methyl group at the 1-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methoxy-1-methylbenzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-nitroaniline with methoxyacetaldehyde under acidic conditions, followed by reduction and cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-6-methoxy-1-methylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

Major products formed from these reactions include substituted benzimidazoles, quinones, and other derivatives with modified functional groups. These products can have varied applications depending on their chemical properties .

Aplicaciones Científicas De Investigación

2-Amino-6-methoxy-1-methylbenzimidazole is a benzimidazole derivative that has various applications, particularly in scientific research.

Anti-Corrosion Applications

2-Amino-4-methoxy-6-methyl-1,3,5-triazine, a compound structurally related to this compound, has been studied for its effectiveness in preventing mild steel corrosion in hydrochloric acid solutions . Electrochemical impedance spectroscopy (EIS) showed an inhibition efficiency of 95.7% when using a 10.0 mM concentration of the inhibitor in the acid solution .

Pharmacological Applications

Benzimidazole derivatives, including this compound, have demonstrated a range of bioactivities . They have shown potential as:

- Cyclooxygenase inhibitors Some 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivatives have exhibited remarkable in vitro cyclooxygenase inhibition .

- Anti-inflammatory agents Certain alkoxyphthalimide-based benzimidazole derivatives and 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas have displayed notable anti-inflammatory effects . Some N-substituted benzimidazole derivatives also exhibit analgesic activity .

- Antimicrobial agents Some synthesized pyrrole derivatives displayed antibacterial activity against methicillin-resistant Staphylococcus epidermidis (MRSE), methicillin-susceptible Staphylococcus aureus (MSSA), and MRSA .

Mecanismo De Acción

The mechanism of action of 2-Amino-6-methoxy-1-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

- 2-Amino-1-methylbenzimidazole

- 2-Amino-6-methoxybenzothiazole

- 2-Amino-5-methylbenzimidazole .

Uniqueness

2-Amino-6-methoxy-1-methylbenzimidazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its methoxy group at the 6-position and methyl group at the 1-position differentiate it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and distinct applications .

Actividad Biológica

Overview

2-Amino-6-methoxy-1-methylbenzimidazole is a heterocyclic compound with the molecular formula CHNO. It is a derivative of benzimidazole, characterized by the presence of an amino group at the 2-position, a methoxy group at the 6-position, and a methyl group at the 1-position. This unique arrangement of functional groups confers distinct chemical and biological properties that have been the focus of various studies.

The compound undergoes several chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of various derivatives with potential biological activities. For instance, it can be oxidized to form quinones or reduced to modify its functional groups. The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, potentially modulating their activity. This modulation can lead to significant biological effects, particularly in anticancer applications where it may inhibit enzymes involved in cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various benzimidazole derivatives found that compounds similar to this one displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as follows:

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Standard (Ampicillin) | 100 | S. typhi |

| Standard (Ciprofloxacin) | 25 | E. coli |

The compound's effectiveness against Staphylococcus aureus and Escherichia coli was particularly noteworthy, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For example, it has been implicated in inhibiting cell proliferation through its action on specific kinases. The compound's structure allows it to bind effectively to these targets, leading to reduced tumor growth in vitro. In one study, benzimidazole derivatives were shown to significantly reduce cell viability in cancer cell lines at micromolar concentrations .

Case Studies and Research Findings

- Study on Antibacterial Activity : A comprehensive evaluation of benzimidazole derivatives demonstrated that those with methoxy substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This study highlighted the structure-activity relationship (SAR) crucial for developing new antimicrobial agents .

- Anticancer Research : In a series of experiments focusing on cell lines derived from various cancers, this compound was shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The compound's ability to inhibit specific kinases was linked to its effectiveness in reducing tumor growth .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other benzimidazole derivatives:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | structure | Moderate | High |

| 2-Amino-1-methylbenzimidazole | structure | Low | Moderate |

| 2-Amino-6-methoxybenzothiazole | structure | High | Low |

This table underscores the distinct biological activities associated with different substitutions on the benzimidazole core structure.

Propiedades

IUPAC Name |

6-methoxy-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-8-5-6(13-2)3-4-7(8)11-9(12)10/h3-5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMOYIRMYULFEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501265125 | |

| Record name | 6-Methoxy-1-methyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945023-35-8 | |

| Record name | 6-Methoxy-1-methyl-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945023-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1-methyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.